Cas no 2097952-94-6 (2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid)

2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-(cyclopropanecarbonyl)piperazin-1-yl)butanoic acid
- 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid
-
- インチ: 1S/C12H20N2O3/c1-2-10(12(16)17)13-5-7-14(8-6-13)11(15)9-3-4-9/h9-10H,2-8H2,1H3,(H,16,17)
- InChIKey: DVHWZZGAEJJMCM-UHFFFAOYSA-N
- SMILES: O=C(C1CC1)N1CCN(C(C(=O)O)CC)CC1
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-8628-0.5g |
2-(4-(cyclopropanecarbonyl)piperazin-1-yl)butanoic acid |
2097952-94-6 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-8628-5g |
2-(4-(cyclopropanecarbonyl)piperazin-1-yl)butanoic acid |
2097952-94-6 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
TRC | C174301-1g |
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic Acid |
2097952-94-6 | 1g |
$ 570.00 | 2022-06-01 | ||
Life Chemicals | F1907-8628-0.25g |
2-(4-(cyclopropanecarbonyl)piperazin-1-yl)butanoic acid |
2097952-94-6 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-8628-1g |
2-(4-(cyclopropanecarbonyl)piperazin-1-yl)butanoic acid |
2097952-94-6 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
Life Chemicals | F1907-8628-10g |
2-(4-(cyclopropanecarbonyl)piperazin-1-yl)butanoic acid |
2097952-94-6 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
TRC | C174301-500mg |
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic Acid |
2097952-94-6 | 500mg |
$ 365.00 | 2022-06-01 | ||
Life Chemicals | F1907-8628-2.5g |
2-(4-(cyclopropanecarbonyl)piperazin-1-yl)butanoic acid |
2097952-94-6 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
TRC | C174301-100mg |
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic Acid |
2097952-94-6 | 100mg |
$ 95.00 | 2022-06-01 |
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidに関する追加情報
Recent Advances in the Study of 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid (CAS: 2097952-94-6)
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid (CAS: 2097952-94-6) is a novel compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclopropanecarbonyl-piperazine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacokinetic properties, and biological activities, making it a compound of interest for drug discovery and development.
The synthesis of 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid involves a multi-step process that includes the coupling of cyclopropanecarbonyl chloride with piperazine derivatives, followed by the introduction of the butanoic acid moiety. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in preclinical studies. Researchers have also explored its structural analogs to optimize its pharmacological profile, with a focus on enhancing bioavailability and target specificity.
In terms of biological activity, 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid has demonstrated inhibitory effects on several key enzymes involved in inflammatory and oncogenic pathways. For instance, recent in vitro studies have shown that this compound can effectively inhibit the activity of histone deacetylases (HDACs), which are implicated in cancer progression and immune regulation. These findings suggest its potential as a lead compound for the development of HDAC inhibitors, a class of drugs with broad therapeutic applications.
Pharmacokinetic studies have revealed that 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid exhibits favorable absorption and distribution profiles, with moderate plasma protein binding and good tissue penetration. However, its metabolic stability and elimination half-life require further optimization to improve its suitability for clinical use. Recent efforts have focused on prodrug strategies and formulation technologies to address these challenges.
The therapeutic potential of this compound extends beyond oncology. Preliminary studies have indicated its efficacy in modulating immune responses, making it a candidate for autoimmune and inflammatory diseases. Additionally, its ability to cross the blood-brain barrier has sparked interest in its application for neurodegenerative disorders, although further research is needed to validate these findings.
In conclusion, 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid (CAS: 2097952-94-6) represents a promising scaffold for drug discovery, with diverse biological activities and therapeutic potential. Ongoing research aims to elucidate its mechanism of action, optimize its pharmacokinetic properties, and explore its applications in various disease models. The compound's unique structural features and biological profile position it as a valuable tool for advancing our understanding of chemical biology and medicinal chemistry.
2097952-94-6 (2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acid) Related Products
- 6833-13-2(2-Chloro-N-phenylbenzamide)
- 2228383-39-7(1-methanesulfonyl-2-(2-methylbut-3-yn-2-yl)benzene)
- 1864739-96-7(3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)
- 2065250-43-1(2,4-Dibromo-5-nitro-benzoic acid methyl ester)
- 2389078-87-7(Fmoc-D-Dab(Me,Ns)-OH)
- 1806150-00-4(Methyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetate)
- 3375-32-4(Palladium(II) benzoate)
- 2097998-73-5(2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one)
- 2172245-58-6(4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-1,4-oxazepane-6-carboxylic acid)
- 1080028-71-2(5-Bromo-3-isocyanato-1-methylindole)




